2,7-Bis(difluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(difluoromethoxy)quinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and provides unique properties .
Preparation Methods
One common method includes the cyclization of a precursor bearing pre-fluorinated benzene rings . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may utilize microwave-assisted synthesis, one-pot reactions, and solvent-free conditions to achieve greener and more sustainable processes .
Chemical Reactions Analysis
2,7-Bis(difluoromethoxy)quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethoxy groups can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
2,7-Bis(difluoromethoxy)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,7-Bis(difluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its ability to interact with biological molecules, often leading to increased binding affinity and selectivity. This can result in the inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
2,7-Bis(difluoromethoxy)quinoline can be compared with other fluorinated quinolines, such as:
7-Fluoroquinoline: Known for its antibacterial properties.
4,7-Difluoroquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
6,8-Difluoroquinoline: Explored for its potential in treating parasitic infections
The uniqueness of this compound lies in the specific positioning of the difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,7-bis(difluoromethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO2/c12-10(13)17-7-3-1-6-2-4-9(18-11(14)15)16-8(6)5-7/h1-5,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWGQSVAGTYMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)OC(F)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.